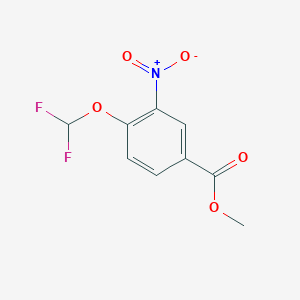

Methyl 4-(difluoromethoxy)-3-nitrobenzoate

Description

Methyl 4-(difluoromethoxy)-3-nitrobenzoate is a fluorinated aromatic ester characterized by a methyl ester group at the 1-position, a nitro group at the 3-position, and a difluoromethoxy substituent at the 4-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, due to the electron-withdrawing effects of the nitro and difluoromethoxy groups, which enhance reactivity in substitution and coupling reactions .

Properties

IUPAC Name |

methyl 4-(difluoromethoxy)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO5/c1-16-8(13)5-2-3-7(17-9(10)11)6(4-5)12(14)15/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAKPCUKFZCCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Strategy

The synthesis of methyl 4-(difluoromethoxy)-3-nitrobenzoate typically begins from methyl 4-hydroxy-3-nitrobenzoate or related hydroxy-nitrobenzoate derivatives. The key transformation involves the introduction of the difluoromethoxy group (-OCF2H) at the 4-position, replacing the hydroxyl group.

Nitration of Methyl 4-Hydroxybenzoate Derivatives

One of the essential steps is the nitration of methyl hydroxybenzoate derivatives to install the nitro group at the 3-position. According to patent US20220041583A1, methyl 2-fluoro-4-hydroxybenzoate was nitrated using concentrated nitric acid in acetic acid solvent at low temperatures (0-10 °C), followed by stirring at room temperature for 4-6 hours. The nitration yields methyl 2-fluoro-4-hydroxy-5-nitrobenzoate as a solid product after quenching and purification by flash chromatography.

A similar approach can be adapted for methyl 4-hydroxy-3-nitrobenzoate synthesis by controlling the nitration conditions to favor substitution at the 3-position relative to the hydroxyl group.

Introduction of Difluoromethoxy Group

The critical step for preparing this compound is the substitution of the hydroxyl group with a difluoromethoxy moiety. This can be achieved by reacting the hydroxy-nitrobenzoate intermediate with difluoromethylating agents under suitable conditions.

Though direct literature on this exact step is sparse, related patents (e.g., US20220041583A1, example 29) describe the preparation of methyl 2,4-dihydroxy-5-nitrobenzoate followed by difluoromethoxylation to yield difluoromethoxy-substituted benzoates. The reaction involves:

- Dissolving the hydroxy-nitrobenzoate in acetic acid or a suitable solvent.

- Cooling the solution to low temperature (around 0-10 °C).

- Adding difluoromethylating reagents (such as difluorocarbene precursors or difluoromethyl halides) slowly.

- Allowing the reaction to proceed with stirring at controlled temperatures.

- Subsequent work-up includes quenching, filtration, and purification by recrystallization or chromatography.

Typical Reaction Conditions and Purification

| Step | Conditions | Notes |

|---|---|---|

| Nitration | Concentrated HNO3 in AcOH, 0-10 °C, 4-6 h | Low temperature to control regioselectivity |

| Difluoromethoxylation | Hydroxy compound in AcOH, low temp addition of difluoromethylating agent | Slow addition to avoid side reactions |

| Work-up | Quenching with ice water, filtration, washing | Removes excess acid and impurities |

| Purification | Flash chromatography (Hexane/Ethyl acetate gradient) or recrystallization | Ensures high purity and yield |

Summary Table of Preparation Steps

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-3-nitrobenzoate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 4-(Difluoromethoxy)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(difluoromethoxy)-3-nitrobenzoate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows it to participate in various chemical reactions that can yield biologically active compounds.

- Synthesis of Drug Candidates : It serves as a precursor for synthesizing novel nitrobenzoate derivatives that exhibit anti-inflammatory and antimicrobial properties. The introduction of difluoromethoxy groups enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development .

- Anticancer Research : Recent studies have indicated that derivatives of this compound may inhibit specific cancer cell lines. The nitro group is known to play a role in biological activity, potentially acting as an electron-withdrawing group that enhances the compound's reactivity towards biological targets .

Agrochemical Applications

In the field of agrochemicals, this compound is being explored for its herbicidal properties.

- Pesticide Development : Research has shown that compounds with similar structures can act as PPO-inhibitors, which are effective in controlling weed growth without harming crops. The difluoromethoxy group may contribute to the herbicidal activity by improving the compound's uptake and efficacy in plants .

- Environmental Impact Studies : The environmental persistence and degradation pathways of such compounds are under investigation to assess their safety and effectiveness as herbicides. Understanding these factors is crucial for developing sustainable agricultural practices .

Materials Science

This compound also finds applications in materials science.

- Polymer Chemistry : This compound can be utilized in the synthesis of functional polymers. Its reactive groups allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced properties such as increased thermal stability and improved mechanical strength .

- Nanotechnology : In nanomaterials research, derivatives of this compound are being explored for their ability to form stable nanoparticles. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions due to their high surface area and reactivity .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of nitrobenzoate derivatives from this compound that exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the difluoromethoxy group in enhancing biological activity.

Case Study 2: Herbicide Efficacy

Field trials conducted on crops treated with formulations containing this compound showed promising results in controlling specific weed species while maintaining crop health. The trials assessed various application rates and timings to optimize efficacy while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is part of a broader class of methyl nitrobenzoates, differing primarily in substituents at the 4-position. Below is a comparative analysis of key analogues:

Research Findings and Trends

Recent studies emphasize the utility of this compound in cross-coupling reactions to generate biaryl systems, critical in drug discovery . However, its synthesis remains less documented compared to chloro- or methoxy-substituted analogues, which are widely prepared via nucleophilic aromatic substitution (e.g., ) or esterification ().

Challenges and Opportunities

- Synthesis Complexity : Introducing the difluoromethoxy group requires specialized reagents (e.g., difluoromethylation agents), increasing production costs .

- Emerging Applications : Fluorinated nitrobenzoates are gaining traction in materials science, particularly in photo-cleavable hydrogels () and polymer-supported catalysts .

Biological Activity

Methyl 4-(difluoromethoxy)-3-nitrobenzoate (DFMNB) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its application in pharmacological research. This article summarizes the biological activity of DFMNB, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

DFMNB is characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzoate moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 248.18 g/mol

1. Enzyme Inhibition

DFMNB has been identified as a potent inhibitor of certain enzymes, particularly those involved in bacterial DNA replication, such as gyrase and topoisomerase IV. These enzymes are critical for the survival and proliferation of bacteria, making them prime targets for antibiotic development.

- Inhibition Data :

2. Antimicrobial Activity

DFMNB exhibits significant antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound's activity is enhanced by the presence of the difluoromethoxy group, which contributes to its lipophilicity and cellular uptake.

Case Study 1: Efficacy Against Fluoroquinolone-Resistant Strains

A study investigated the efficacy of DFMNB against engineered strains of Pseudomonas aeruginosa that exhibit resistance to fluoroquinolones. The results indicated that DFMNB retained significant activity, with MIC values showing only a moderate increase compared to susceptible strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli WT | 0.008 |

| K. pneumoniae WT | 0.03 |

| Pseudomonas aeruginosa WT | 0.125 |

| Pseudomonas aeruginosa FQ-Ra | 4 |

This demonstrates DFMNB's potential as an alternative therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships (SAR) of DFMNB revealed that modifications to the nitro and difluoromethoxy groups significantly affect its potency and selectivity for target enzymes. The presence of electron-withdrawing groups enhances binding affinity, suggesting pathways for optimization in drug design .

Q & A

Q. Q1. What are the established synthetic routes for Methyl 4-(difluoromethoxy)-3-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via electrophilic substitution or esterification reactions. A common approach involves nitration of methyl benzoate derivatives followed by functionalization with difluoromethoxy groups. Critical parameters include:

- Temperature control : Excessive heat during nitration can lead to over-nitration or decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution, while methanol is used for esterification .

- Catalytic agents : Sulfuric acid is often employed to protonate nitro groups, facilitating electrophilic attack .

Example Procedure (Adapted from ):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 53% |

| Difluoromethoxy introduction | ClF₂CO, K₂CO₃, DMF | 60–70% |

Q. Q2. What analytical techniques are most reliable for characterizing purity and structural confirmation?

Methodological Answer:

- Infrared Spectroscopy (IR) : Detects ester C=O (1725 cm⁻¹) and nitro NO₂ (1530, 1350 cm⁻¹) stretches .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using 8:2 hexane/ethyl acetate (Rf = 0.35 for pure product) .

- Melting Point Analysis : Pure product melts at 75–77°C; deviations indicate impurities .

Advanced Research Questions

Q. Q3. How can computational modeling optimize reaction pathways for functionalizing the nitro group?

Methodological Answer: Density Functional Theory (DFT) simulations predict reactivity by analyzing electron density at the nitro group. Key considerations:

- Electrophilicity : The nitro group’s electron-withdrawing nature directs nucleophilic attack to the meta position .

- Solvent effects : Simulated solvent polarity (e.g., DMSO vs. chloroform) influences transition-state stability .

- Validation : Compare predicted vs. experimental NMR shifts (e.g., aromatic protons at δ 7.8–8.2 ppm) .

Q. Q4. How do researchers resolve contradictions in spectral data when synthesizing derivatives?

Methodological Answer: Discrepancies in NMR or IR data often arise from:

- By-product formation : Use preparative HPLC to isolate intermediates (e.g., unreacted starting material in TLC) .

- Tautomerism : Variable-temperature NMR can detect dynamic equilibria in morpholine-containing derivatives .

- Crystallographic analysis : Single-crystal X-ray diffraction confirms regioselectivity in nitro-group reactions .

Experimental Design & Optimization

Q. Q5. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

Methodological Answer:

- Protection/deprotection : Temporarily shield the difluoromethoxy group with tert-butyldimethylsilyl (TBS) during nitration .

- Low-temperature reactions : Maintain –20°C during diazepane moiety coupling to prevent side reactions .

- Catalyst screening : Pd/C or Ni catalysts enhance nitro reduction efficiency without degrading ester groups .

Q. Q6. How can researchers mitigate incompatibility with oxidizing agents during storage?

Methodological Answer:

- Storage conditions : Use amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Stabilizers : Add 1% hydroquinone to inhibit radical-mediated degradation .

Data Interpretation & Mechanistic Insights

Q. Q7. What mechanistic insights explain the compound’s reactivity in photoresponsive hydrogels?

Methodological Answer: The nitro group undergoes photolytic cleavage under UV light (λ = 365 nm), releasing carboxylic acid intermediates. This property is exploited in drug delivery systems:

- Swelling behavior : Hydrogels expand at acidic pH (tumor microenvironments) due to protonation of morpholine moieties .

- Controlled release : Photo-triggered degradation enables spatiotemporal drug release (e.g., 80% payload release in 6 hours post-irradiation) .

Contradictions & Limitations in Literature

Q. Q8. How do discrepancies in reported solubility data impact experimental reproducibility?

Methodological Answer: Literature inconsistencies (e.g., ethanol vs. methanol solubility) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.